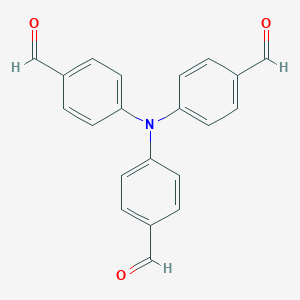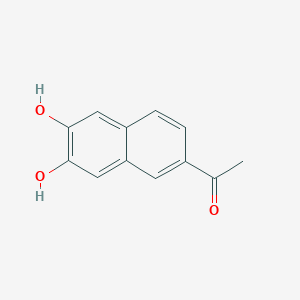
3'-Hydroxypuerarin
Übersicht
Beschreibung
3’-Hydroxypuerarin is an isoflavone compound isolated from the roots of Pueraria lobata (WilldThis compound is known for its potent antioxidant properties, which include scavenging reactive oxygen species such as peroxynitrite (ONOO-), nitric oxide (NO•), and total reactive oxygen species (ROS) .
Wirkmechanismus
Target of Action
3’-Hydroxypuerarin, also known as Pueraria glycoside, is an isoflavone glycoside derived from the roots of Pueraria lobata (Willd.) Ohwi . It has been identified as a pharmacologically active component with diverse benefits . The primary targets of 3’-Hydroxypuerarin are Reactive Oxygen Species (ROS) . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .
Mode of Action
3’-Hydroxypuerarin interacts with its primary targets, ROS, by acting as an antioxidant . It exhibits significant scavenging activity against ONOO(-), NO•, and total ROS . This interaction results in the reduction of oxidative stress, which is often associated with various diseases .
Biochemical Pathways
3’-Hydroxypuerarin affects several cellular and molecular pathways. It interacts with pathways such as MAPK, AMPK, NF-κB, mTOR, β-catenin, and PKB/Akt, as well as different receptors, enzymes, and growth factors . These pathways are involved in various biological processes, including cell migration, translational responses, cell survival, and vascular homeostasis .
Result of Action
The molecular and cellular effects of 3’-Hydroxypuerarin’s action are diverse. It has been shown to have neuroprotective, hepatoprotective, cardioprotective, immunomodulatory, anticancer, anti-diabetic, and anti-osteoporosis properties . These effects are achieved through its interaction with various cellular and molecular pathways, leading to the modulation of several basic cellular functions .
Biochemische Analyse
Biochemical Properties
3’-Hydroxypuerarin interacts with various enzymes and proteins in biochemical reactions. It has been found to have significant antioxidant properties, showing marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may interact with enzymes and proteins involved in oxidative stress pathways.
Cellular Effects
3’-Hydroxypuerarin has been shown to have effects on various types of cells and cellular processes. It has been reported to have significant antioxidant properties, which could influence cell function by reducing oxidative stress
Molecular Mechanism
The molecular mechanism of 3’-Hydroxypuerarin involves its antioxidant properties. It shows marked scavenging activities against ONOO-, NO•, and total ROS . This suggests that 3’-Hydroxypuerarin may exert its effects at the molecular level by binding to and neutralizing these reactive species, thereby reducing oxidative stress. It may also interact with enzymes involved in the production or detoxification of these species.
Temporal Effects in Laboratory Settings
It has been reported to have significant antioxidant properties , suggesting that it may have long-term effects on cellular function by reducing oxidative stress
Metabolic Pathways
It is likely to interact with enzymes involved in oxidative stress pathways due to its antioxidant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3’-Hydroxypuerarin can be extracted from kudzu root using various methods. One common method involves ultrasonic extraction, which uses ultrasonic power to isolate 3’-Hydroxypuerarin along with other isoflavones such as puerarin, daidzin, and genistein . The extraction process is optimized using response surface methodology to achieve the best extraction parameters.
Industrial Production Methods: In industrial settings, the extraction of 3’-Hydroxypuerarin from kudzu root involves several steps. The roots are first dried and ground into a fine powder. The powder is then subjected to ultrasonic extraction using a solvent such as methanol. The extract is concentrated and purified using column chromatography to isolate 3’-Hydroxypuerarin .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 3’-Hydroxypuerarin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig vom verwendeten Oxidationsmittel.
Reduktion: Reduktionsreaktionen können seine Struktur verändern und möglicherweise seine antioxidativen Eigenschaften verstärken.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und seine chemischen Eigenschaften verändern.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Je nach gewünschter Substitution können verschiedene Reagenzien verwendet werden, z. B. Halogene oder Alkylgruppen.
Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann Oxidation zur Bildung von hydroxylierten Derivaten führen, während Reduktion seine antioxidativen Eigenschaften verbessern kann .
Wissenschaftliche Forschungsanwendungen
3’-Hydroxypuerarin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die antioxidativen Eigenschaften von Isoflavonen zu untersuchen.
Biologie: Seine antioxidativen Eigenschaften machen es nützlich bei der Untersuchung von oxidativem Stress und seinen Auswirkungen auf biologische Systeme.
5. Wirkmechanismus
3’-Hydroxypuerarin übt seine Wirkungen hauptsächlich durch seine antioxidativen Eigenschaften aus. Es fängt reaktive Sauerstoffspezies ab und reduziert so oxidativen Stress und verhindert Zellschäden. Die beteiligten molekularen Ziele und Wege umfassen:
Fänger von reaktiven Sauerstoffspezies: Es neutralisiert direkt reaktive Sauerstoffspezies wie Peroxynitrit und Stickstoffmonoxid.
Entzündungshemmende Wege: Es hemmt die Produktion von pro-inflammatorischen Zytokinen und Enzymen und reduziert so Entzündungen.
Neuroprotektive Wege: Es schützt Neuronen vor oxidativem Schaden, was möglicherweise Erkrankungen wie Alzheimer und Parkinson zugute kommt.
Vergleich Mit ähnlichen Verbindungen
3’-Hydroxypuerarin ist unter den Isoflavonen aufgrund seiner starken antioxidativen Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Puerarin: Ein weiteres Isoflavon aus der Kudzu-Wurzel, das für seine kardiovaskulären Vorteile bekannt ist.
Daidzein: Ein Isoflavon mit östrogenähnlichen Wirkungen, das häufig in Sojaprodukten vorkommt.
Genistein: Bekannt für seine krebshemmenden Eigenschaften, ebenfalls in Sojaprodukten enthalten.
Im Vergleich zu diesen Verbindungen hat 3’-Hydroxypuerarin eine stärkere Fähigkeit, reaktive Sauerstoffspezies abzufangen, was es besonders wertvoll für die Forschung zu oxidativem Stress und verwandten Erkrankungen macht .
Eigenschaften
IUPAC Name |
3-(3,4-dihydroxyphenyl)-7-hydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-6-14-17(27)18(28)19(29)21(31-14)15-12(24)4-2-9-16(26)10(7-30-20(9)15)8-1-3-11(23)13(25)5-8/h1-5,7,14,17-19,21-25,27-29H,6H2/t14-,17-,18+,19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARZMRVWLORUSR-VPRICQMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3C4C(C(C(C(O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=COC3=C(C2=O)C=CC(=C3[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151700 | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117060-54-5 | |
| Record name | 3′-Hydroxypuerarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117060-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pueraria glycoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117060545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pueraria glycoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20151700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-HYDROXYPUERARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7KVR1LSN0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















